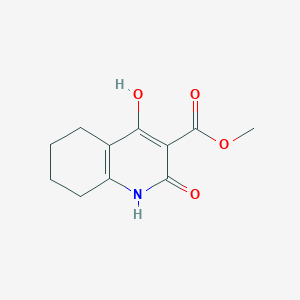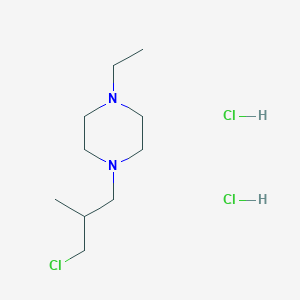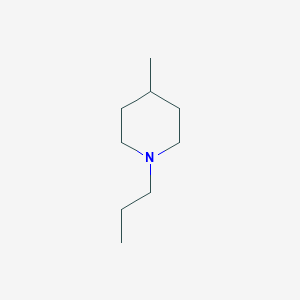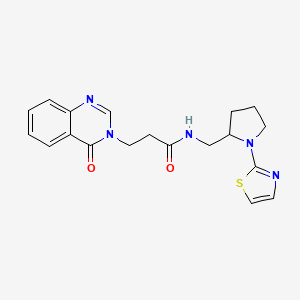
5-amino-1-(2-chloro-4-fluorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(2-chloro-4-fluorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole-containing compounds and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-chloro-4-fluorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and cell division.
Biochemical and Physiological Effects:
5-amino-1-(2-chloro-4-fluorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis in these cells. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-amino-1-(2-chloro-4-fluorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potent anticancer activity and its potential use in the treatment of Alzheimer's disease. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 5-amino-1-(2-chloro-4-fluorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is the development of more effective synthesis methods for this compound, which could allow for its more widespread use in scientific research. Another potential direction is the study of the compound's potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 5-amino-1-(2-chloro-4-fluorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chloro-4-fluorobenzyl chloride with sodium azide to form 2-chloro-4-fluorobenzyl azide. This intermediate is then reacted with N-phenyl-1H-1,2,3-triazole-4-carboxamide in the presence of a copper catalyst to yield the final product.
Scientific Research Applications
5-amino-1-(2-chloro-4-fluorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the development of this disease.
properties
IUPAC Name |
5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-13-8-11(18)7-6-10(13)9-23-15(19)14(21-22-23)16(24)20-12-4-2-1-3-5-12/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHGSZCFMXOWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2523812.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2523818.png)



![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2523823.png)
![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2523825.png)

![N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2523829.png)

